tert-Amyl Ebastine
Description
Structural Classification of tert-Amyl Ebastine (B1671034) as an Ebastine Derivative
Tert-Amyl Ebastine is structurally a close relative of Ebastine, a potent and selective H1-receptor antagonist. googleapis.comsci-hub.se The core chemical structure of Ebastine, chemically known as 4'-tert-butyl-4-[4-(diphenylmethoxy)piperidino] butyrophenone, is largely retained in its tert-amyl analogue. googleapis.comsaspublishers.com The key distinction lies in the substitution on the phenyl ring. While Ebastine possesses a tert-butyl group, this compound, as its name suggests, features a tert-amyl (or 1,1-dimethylpropyl) group in its place. nih.govsynzeal.com This seemingly minor alteration in the alkyl substituent gives rise to a distinct chemical entity, classified as an impurity or a derivative of Ebastine. nih.govsynzeal.com
Specifically, this compound is recognized as "Ebastine EP Impurity E" according to the European Pharmacopoeia, highlighting its status as a known related substance in the synthesis of Ebastine. nih.govsynzeal.com Its systematic IUPAC name is 1-(4-(1,1-dimethylpropyl)phenyl)-4-(4-(diphenylmethoxy)piperidin-1-yl)butan-1-one. nih.gov
Below is a table comparing the key structural and identifying information for both Ebastine and this compound:
| Attribute | Ebastine | This compound |
| IUPAC Name | 4-(4-benzhydryloxy-1-piperidyl)-1-(4-tert-butylphenyl)butan-1-one wikipedia.org | 4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(2-methylbutan-2-yl)phenyl]butan-1-one nih.gov |
| Molecular Formula | C32H39NO2 wikipedia.org | C33H41NO2 nih.gov |
| Molar Mass | 469.669 g·mol−1 wikipedia.org | 483.7 g/mol nih.gov |
| CAS Number | 90729-43-4 wikipedia.org | 1312211-93-0 nih.gov |
| Key Substituent | tert-butyl | tert-amyl (1,1-dimethylpropyl) nih.gov |
Academic Significance of Investigating Chemical Impurities and Analogues in Pharmaceutical Research
The study of chemical impurities and analogues like this compound is of paramount importance in pharmaceutical sciences for several reasons. The presence of unwanted chemicals, even in minute quantities, can significantly impact the efficacy and safety of pharmaceutical products. nih.gov Regulatory bodies such as the International Conference on Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products. nih.govajptr.com
The investigation of these compounds serves multiple critical functions:
Safety and Quality Control: Impurities can possess their own pharmacological and toxicological profiles, which may differ from the active pharmaceutical ingredient (API). ajptr.comnih.gov Unidentified or uncontrolled impurities can pose a risk to patient health. Therefore, a thorough understanding of potential impurities is essential for ensuring the safety and quality of medications. ijcrt.org
Process Chemistry and Optimization: The formation of impurities often provides valuable insights into the reaction mechanisms of drug synthesis. ajptr.comglobalresearchonline.net By identifying the structure of impurities like this compound, chemists can better understand side reactions and optimize synthetic routes to minimize their formation, leading to purer and more cost-effective drug production. google.com
Analytical Method Development: The presence of known impurities is crucial for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for quality control. nih.govgoogle.com These reference standards allow for the accurate detection and quantification of impurities in the final drug product.
Overview of Research Potential for this compound as a Model Compound
This compound holds significant potential as a model compound for various research applications within pharmaceutical development. Its well-defined structure as a close analogue of a widely used API makes it an ideal candidate for several areas of investigation:
Structure-Activity Relationship (SAR) Studies: By comparing the pharmacological activity of this compound with that of Ebastine, researchers can gain a deeper understanding of the SAR for this class of antihistamines. This could involve examining its binding affinity to the H1-receptor and its functional activity.
Metabolic Profiling: Investigating the metabolism of this compound can provide valuable information on how a small structural modification influences the metabolic fate of the parent compound. Ebastine itself is extensively metabolized to an active metabolite, carebastine. wikipedia.orgresearchgate.net Studying the metabolic pathway of its tert-amyl analogue could reveal differences in the rate and products of metabolism.
Analytical Reference Standard: As a characterized impurity, this compound serves as an essential reference material for analytical chemists. synzeal.comlabmix24.com Its availability allows for the development of robust analytical methods to ensure the purity of Ebastine batches, a critical aspect of pharmaceutical quality control.
Structure
3D Structure
Properties
CAS No. |
1312211-93-0 |
|---|---|
Molecular Formula |
C33H41NO2 |
Molecular Weight |
483.7 g/mol |
IUPAC Name |
4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(2-methylbutan-2-yl)phenyl]butan-1-one |
InChI |
InChI=1S/C33H41NO2/c1-4-33(2,3)29-19-17-26(18-20-29)31(35)16-11-23-34-24-21-30(22-25-34)36-32(27-12-7-5-8-13-27)28-14-9-6-10-15-28/h5-10,12-15,17-20,30,32H,4,11,16,21-25H2,1-3H3 |
InChI Key |
HPKXAPGAMCZWKF-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
1-[4-(1,1-Dimethylpropyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone |
Origin of Product |
United States |
Synthetic Chemistry and Advanced Chemical Characterization of Tert Amyl Ebastine
Retrosynthetic Analysis and Methodologies for the Preparation of Ebastine (B1671034) Analogues
Retrosynthetic analysis is a powerful tool for designing synthetic routes by working backward from the target molecule to simpler starting materials. For Ebastine analogues like tert-Amyl Ebastine, this approach allows for the strategic disconnection of key bonds to identify feasible synthetic pathways.
The synthesis of Ebastine analogues typically involves the stepwise assembly of its core components: the substituted phenyl ketone moiety and the piperazine (B1678402) derivative. For this compound, the key difference lies in the ether linkage on the phenyl ring.
A common strategy for synthesizing Ebastine involves the reaction between a substituted phenacyl halide (or a related precursor) and a substituted piperazine. Specifically, a potential route to this compound could involve:
Preparation of the substituted phenyl ketone: This would involve synthesizing a precursor such as 1-[4-(tert-amyloxy)phenyl]-2-haloethanone. The tert-amyloxy group could be introduced onto 4-hydroxyphenyl ketone or a related intermediate via Williamson ether synthesis using a tert-amyl halide.
Preparation of the piperazine component: 1-(Diphenylmethyl)piperazine is a key intermediate. Its synthesis typically involves reacting piperazine with benzhydryl halide or a related reagent.
Coupling reaction: The final step would involve the nucleophilic substitution reaction between the haloethanone derivative and 1-(diphenylmethyl)piperazine, typically in the presence of a base and a suitable solvent, to form the desired this compound.
Patents and literature concerning Ebastine synthesis often detail variations in reagents, solvents, and reaction conditions to optimize yield and purity, which would be applicable to the synthesis of this compound quickcompany.ingoogle.comgoogleapis.comchemicalbook.com. For instance, reactions might employ bases like sodium carbonate or triethylamine, and solvents such as acetonitrile, toluene, or methyl isobutyl ketone, often under reflux conditions quickcompany.ingoogle.comgoogleapis.com.
Following synthesis, crude this compound would require purification to remove unreacted starting materials, by-products, and impurities. Standard organic chemistry techniques are employed for this purpose:
Column Chromatography: Silica gel column chromatography is a common method for separating compounds based on their polarity. Different solvent systems (e.g., hexane/ethyl acetate (B1210297) mixtures) are used to elute the target compound.
Recrystallization: This technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize out, leaving impurities in solution. The choice of solvent is critical and depends on the solubility characteristics of this compound.
Preparative HPLC: For higher purity requirements or complex mixtures, preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate the target compound researchgate.netnih.gov.
The purity of the synthesized compound is typically assessed using analytical HPLC, often with UV detection, aiming for a purity threshold of ≥95% .
Advanced Structural Elucidation of this compound and its Isomers
Confirming the structure and purity of this compound relies on a suite of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise structure of organic molecules, including the identification of functional groups, connectivity, and, where relevant, stereochemistry.
¹H NMR Spectroscopy: This technique provides information about the number, type, and environment of hydrogen atoms in the molecule. The characteristic signals for the tert-amyloxy group (a five-carbon branched alkyl group), the diphenylmethyl moiety, the piperazine ring, and the phenyl ketone core would be observed. The integration of signals in the ¹H NMR spectrum can help determine the relative number of protons in each environment.
¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. It reveals the number of unique carbon environments and their functional types (e.g., carbonyl carbon, aromatic carbons, aliphatic carbons).
2D NMR Techniques (e.g., COSY, HSQC, HMBC): For complex structures or to confirm connectivity, 2D NMR experiments are crucial. COSY (Correlation Spectroscopy) shows ¹H-¹H coupling, HSQC (Heteronuclear Single Quantum Correlation) correlates directly bonded ¹H and ¹³C nuclei, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range ¹H-¹³C correlations, aiding in piecing together the molecular framework.
For Ebastine analogues, NMR has been used to confirm structural assignments and, in cases of degradation products or potential isomers, to differentiate between them researchgate.netnih.gov. The characteristic chemical shifts and coupling patterns would be diagnostic for the tert-amyloxy group, distinguishing it from the tert-butoxy (B1229062) group of Ebastine.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. This is a critical step in confirming the identity of a synthesized compound.
HRMS techniques, such as ESI-HRMS (Electrospray Ionization High-Resolution Mass Spectrometry) or QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry), can accurately measure the mass-to-charge ratio (m/z) of the molecular ion and fragment ions. For this compound, HRMS would confirm the molecular formula (C₃₃H₄₁NO₂) and its corresponding exact mass, distinguishing it from other similar compounds. HRMS is frequently used in conjunction with LC (Liquid Chromatography) for the analysis of drug substances and their impurities researchgate.netnih.govfirstwordpharma.comijpsdronline.comquality-assistance.com.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic absorption bands would be expected for:
The carbonyl group (C=O) of the ketone, typically around 1670-1690 cm⁻¹ f1000research.comd-nb.inforesearchgate.net.
The C-O stretching of the ether linkage (tert-amyloxy group), generally in the region of 1050-1150 cm⁻¹ d-nb.info.
Aromatic C-H stretching vibrations, typically above 3000 cm⁻¹ f1000research.comresearchgate.net.
Aliphatic C-H stretching vibrations from the tert-amyl and diphenylmethyl groups, below 3000 cm⁻¹ researchgate.net.
C-N stretching from the piperazine ring f1000research.comd-nb.info.
Raman Spectroscopy: Raman spectroscopy also probes vibrational modes and can provide complementary information to IR, particularly for symmetric vibrations and functional groups that are weak in IR. For Ebastine, Raman studies have confirmed characteristic peaks for C-O-C stretching, C-N-C stretching, C=O stretching, and aromatic ring vibrations f1000research.comejournal.by. These bands would also be expected in this compound, with potential shifts due to the change in the alkyl group. Density Functional Theory (DFT) calculations are often used to assign observed vibrational modes in both IR and Raman spectra ejournal.by.
These techniques collectively provide a comprehensive profile for the structural confirmation and purity assessment of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed to elucidate the electronic structure of molecules, particularly identifying and quantifying chromophoric systems. A chromophore is defined as a molecular functional group that absorbs electromagnetic radiation in the UV-Vis range (approximately 200-800 nm) due to electronic transitions, typically involving π electrons or non-bonding (n) electrons bspublications.net9afi.com. The absorption spectrum, characterized by wavelengths of maximum absorbance (λmax) and molar absorptivity (ε), provides critical information about the molecule's electronic configuration and can be utilized for quantitative analysis infn.it.
Chromophoric System in this compound
This compound, chemically identified as 4-[4-(Diphenylmethoxy)piperidin-1-yl]-1-[4-(2-methylbutan-2-yl)phenyl]butan-1-one (CAS Number: 1312211-93-0), shares the core structural features of Ebastine, with the primary difference being the substitution on one of the phenyl rings synzeal.comlgcstandards.com. The chromophoric system within this compound is primarily attributed to the presence of conjugated π-electron systems and carbonyl groups. Key structural elements contributing to UV-Vis absorption include:
Aromatic Phenyl Rings: The molecule contains two phenyl rings. The phenyl ring directly attached to the carbonyl group, and the phenyl rings within the diphenylmethoxy moiety, possess delocalized π-electron systems. These systems are capable of undergoing π→π* electronic transitions, which typically absorb in the UV region bspublications.net.
Ketone Carbonyl Group (C=O): The carbonyl group is a significant chromophore as it contains both π bonds and non-bonding electrons on the oxygen atom. This allows for both π→π* transitions (usually at shorter wavelengths and higher intensity) and n→π* transitions (typically at longer wavelengths and lower intensity) bspublications.net9afi.com.
The tert-amyl group (2-methylbutan-2-yl) is an alkyl substituent and, being saturated, does not significantly contribute to UV-Vis absorption in the typical analytical range. Therefore, the UV-Vis spectral characteristics of this compound are largely dictated by the Ebastine chromophore.
UV-Vis Spectral Characteristics and Research Findings
While specific UV-Vis spectral data for this compound are not extensively detailed in the provided literature, studies on Ebastine provide valuable insights into its absorption properties. Ebastine has been reported to exhibit maximum absorption (λmax) in methanol (B129727) at approximately 252-253 nm researchgate.netresearchgate.netscribd.comsphinxsai.com. Some analytical methods also utilize an isoabsorptive point around 260-261 nm researchgate.netresearchgate.net. Research has demonstrated the utility of UV-Vis spectroscopy for the quantitative determination of Ebastine in bulk and pharmaceutical formulations. For instance, methods employing the Area Under Curve (AUC) technique have been developed, showing linearity in the concentration range of 5-30 µg/ml with a correlation coefficient (R²) of 0.999 researchgate.net. Additionally, simultaneous equation methods have been employed to estimate Ebastine in combination with other drugs, using its absorption maxima scribd.comsphinxsai.com. Ebastine itself has a reported molar absorptivity of approximately 9.4 × 10² L·mol⁻¹·cm⁻¹ nih.gov.
The identification of this compound as Ebastine EP Impurity E underscores its relevance in pharmaceutical quality control, where UV-Vis spectroscopy can serve as a rapid and cost-effective tool for its detection and quantification, often in conjunction with other chromatographic techniques.
Data Table: UV-Vis Spectral Data for Ebastine
| Compound | Solvent | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Notes |
| Ebastine | Methanol | 252-253 | ~9.4 x 10² | Reported absorption maxima in various studies. Molar absorptivity is for Ebastine itself researchgate.netresearchgate.netscribd.comsphinxsai.comnih.gov. This compound is expected to exhibit similar absorption characteristics due to the shared core chromophore. |
| Ebastine | Methanol | 260-261 | N/A | Isoabsorptive points or wavelengths used in specific analytical methods for Ebastine researchgate.netresearchgate.net. |
| Ebastine-Zn²⁺ Complex | Acetate Buffer (pH 5) | 260 | 7.6 x 10⁴ | Molar absorptivity of the complex formed between Ebastine and Zinc(II) ions, indicating enhanced absorption upon complexation nih.gov. |
Mechanistic Investigations of the Biotransformation of Ebastine and Its Analogues
In Vitro Metabolic Pathways of Ebastine (B1671034) and Related Analogues
Ebastine is extensively metabolized in vitro, primarily in liver and intestinal microsomes. The main pathways identified are N-dealkylation and hydroxylation.
Role of Cytochrome P450 Isoforms (e.g., CYP2J2, CYP3A4, CYP4F12) in Hydroxylation and N-Dealkylation Processes
Research indicates that specific cytochrome P450 (CYP) isoforms play critical roles in ebastine's biotransformation.
CYP3A4 is identified as the primary enzyme responsible for the N-dealkylation of ebastine, yielding desalkyl-ebastine. It also contributes to the N-dealkylation of hydroxyebastine and carebastine. nih.govresearchgate.netresearchgate.net
CYP2J2 is predominantly involved in the hydroxylation of ebastine, forming hydroxyebastine. This isoform is also implicated, alongside CYP3A4, in the conversion of hydroxyebastine to carebastine. researchgate.nethyphadiscovery.compsu.edunih.govresearchgate.net CYP2J2's role in ebastine hydroxylation is significant, with studies showing its catalytic activity for this reaction to be substantially higher than that of CYP3A4 or CYP3A5. researchgate.netpsu.edu
CYP4F12 has also been identified as being involved in ebastine hydroxylation, particularly in intestinal microsomes, although its contribution appears less significant than CYP2J2 in some studies. psu.eduresearchgate.net
Identification of Principal Metabolites (e.g., carebastine, hydroxyebastine) and Intermediate Structures
The major metabolites of ebastine identified in vitro include:
Desalkyl-ebastine: Formed through N-dealkylation. nih.govresearchgate.net
Hydroxyebastine: Produced via hydroxylation, often considered an intermediate metabolite. nih.govresearchgate.netresearchgate.netpsu.edunih.govmedchemexpress.com
Carebastine: The pharmacologically active metabolite, formed by the further oxidation of hydroxyebastine. researchgate.netresearchgate.netpsu.edunih.govmedchemexpress.comresearchgate.netepo.orggoogle.com
Ebastine can also undergo conjugation reactions, such as sulfate (B86663) conjugation, particularly at phenolic or alcoholic hydroxyl groups. researchgate.net
Investigation of Conjugation Reactions (e.g., sulfate conjugation) in Experimental Models
In experimental models, ebastine has been shown to undergo sulfate conjugation. Specifically, a metabolite (M-4) possessing both phenolic and alcoholic hydroxyl groups was selectively sulphated at the alcoholic position. researchgate.net
Comparative Metabolic Profiling: Dissecting Biotransformation Differences between tert-Amyl Ebastine and Ebastine
Enzyme Kinetics and Mechanisms of Inhibition of Xenobiotic Metabolizing Enzymes by Analogues
While specific kinetic data for this compound is not detailed, studies on ebastine provide insight into enzyme kinetics. For example, the Km value for ebastine hydroxylation by CYP2J2 is reported to be 1 μM. nih.gov Ebastine and its metabolites, like hydroxyebastine and carebastine, are substrates for CYP3A4 and CYP2J2, with varying intrinsic clearance (CLint) values. For instance, the CLint of hydroxyebastine is significantly higher than that of ebastine and carebastine. researchgate.net
Research into ebastine analogues has also explored their potential as inhibitors of CYP enzymes. Derivatives of terfenadone, a structural analogue of ebastine, have been synthesized and evaluated as CYP2J2 inhibitors, with some showing potent inhibitory activity. nih.gov Understanding the enzyme kinetics and inhibition profiles of this compound would be crucial for predicting its potential for drug-drug interactions and its own metabolic fate.
Molecular Pharmacology and Receptor Interaction Research on Ebastine Analogues
In Vitro Receptor Binding Affinity and Selectivity Studies of Ebastine (B1671034) Derivatives
In vitro studies are fundamental to characterizing the interaction of a drug molecule with its target receptor. These studies provide quantitative measures of binding affinity and selectivity, which are critical determinants of a drug's potency and potential for off-target effects.
Table 1: Histamine (B1213489) H1 Receptor Binding Affinity of Ebastine and its Metabolite
| Compound | Receptor Affinity (Ki) |
|---|---|
| Ebastine | Data not available |
Note: Specific Ki values for ebastine and carebastine are not consistently reported across all sources. Carebastine is generally considered the more potent antihistamine.
A key feature of second-generation antihistamines like ebastine is their high selectivity for the H1 receptor over other receptor types, which contributes to their favorable side-effect profile. nih.govnih.gov Ebastine and carebastine have been shown to have negligible affinity for muscarinic, adrenergic, dopaminergic, and serotonergic receptors. nih.gov This selectivity minimizes the anticholinergic and central nervous system depressant effects commonly associated with first-generation antihistamines. nih.govwikipedia.org
Specific selectivity data for tert-Amyl Ebastine is not publicly available. However, based on its structural similarity to ebastine, it would be hypothesized to also exhibit a high degree of selectivity for the H1 receptor.
Preclinical Pharmacodynamic Characterization in Cellular and Tissue Models
Preclinical pharmacodynamic studies in cellular and tissue models are essential to understand the functional consequences of receptor binding and to characterize the broader anti-inflammatory effects of a compound.
Ebastine and its active metabolite, carebastine, have demonstrated potent functional antagonism of histamine-induced effects in various preclinical models. For instance, carebastine has been shown to inhibit histamine-induced contractions in isolated guinea pig trachea. nih.gov In vivo studies in rats have also shown that orally administered ebastine effectively inhibits histamine-induced skin reactions. nih.gov These studies confirm that the high receptor affinity of these compounds translates into a functional blockade of histamine's physiological effects.
While direct experimental data on the functional antagonism of this compound is lacking, its structural similarity to ebastine suggests it would likely exhibit similar H1-antagonist activity.
There is no specific information available regarding the modulatory effects of this compound on cellular inflammatory mediators.
Structure-Activity Relationship (SAR) Studies Governing Receptor Interactions and Cellular Effects, with focus on the tert-Amyl versus tert-Butyl Substitution
Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications influence the pharmacological properties of a drug. In the context of ebastine analogues, the substitution of the tert-butyl group with a tert-amyl group is of particular interest.
This compound is recognized as an impurity of ebastine, designated as Ebastine EP Impurity E. synzeal.com The key structural difference is the replacement of the tert-butyl group on the phenyl ring with a tert-amyl (tert-pentyl) group. vulcanchem.com This seemingly minor change can have significant implications for the molecule's physicochemical properties and, consequently, its biological activity.
The tert-amyl group is larger and generally considered more lipophilic than the tert-butyl group. vulcanchem.com This increased lipophilicity could potentially influence several pharmacokinetic and pharmacodynamic parameters of this compound compared to ebastine. For instance, it might alter the compound's absorption, distribution, metabolism, and excretion profile. vulcanchem.com A higher lipophilicity could lead to increased tissue distribution, but also potentially greater metabolic turnover. vulcanchem.com
While direct SAR studies comparing this compound and ebastine are not available, research on other histamine receptor ligands provides some insights. A study on novel tert-butyl and tert-pentyl phenoxyalkyl piperazine (B1678402) derivatives as histamine H3 receptor ligands demonstrated that modifications in this part of the molecule can influence receptor affinity. nih.gov Although this study focused on the H3 receptor, it highlights that such substitutions can impact ligand-receptor interactions.
The presence of the bulky tert-butyl group in ebastine is thought to be important for its potent and selective H1-antagonist activity. The slightly larger tert-amyl group in this compound would occupy a similar space in the receptor's binding pocket, but the subtle difference in size and lipophilicity could lead to altered binding affinity and kinetics. Without experimental data, it is difficult to predict whether this change would enhance, diminish, or have a neutral effect on its antihistaminic and anti-inflammatory properties.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ebastine |
| Carebastine |
| Histamine |
| Prostaglandin D2 (PGD2) |
| Leukotriene C4/D4 |
Advanced Analytical Research Methodologies for Ebastine Analogues
Development of Chromatographic Methods for Quantitative Analysis and Impurity Profiling
Chromatographic techniques form the cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their associated impurities. For Ebastine (B1671034) analogues, a range of chromatographic methods are utilized, offering varying degrees of sensitivity, resolution, and analytical throughput.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Research Samples
High-Performance Liquid Chromatography (HPLC) is a widely accepted and versatile technique for the separation, quantification, and impurity profiling of pharmaceutical compounds researchgate.net. The development of robust HPLC methods for Ebastine and its analogues involves careful optimization of various parameters to achieve adequate resolution, sensitivity, and reproducibility.
Key parameters optimized during HPLC method development include the choice of stationary phase (column), mobile phase composition, flow rate, and detection wavelength. For Ebastine analysis, reversed-phase C18 or C8 columns are commonly employed jpionline.orgajrconline.orgnih.govd-nb.info. Mobile phases often consist of mixtures of organic solvents (e.g., methanol (B129727), acetonitrile) and aqueous buffers, with pH adjustment being critical for optimal separation jpionline.orgajrconline.orgnih.govjournalijcar.org. Detection is typically performed using UV-Vis detectors, with wavelengths around 244-260 nm being suitable for Ebastine jpionline.orgajrconline.orgnih.govd-nb.info.
Table 1: Representative HPLC Method Parameters for Ebastine Analysis
| Parameter | Method 1 jpionline.org | Method 2 ajrconline.org | Method 3 nih.gov | Method 4 journalijcar.org |
| Column | Hypersil octadecyl silane (B1218182) C18 (250 x 4.6 mm, 5μm) | RP HiQ Sil C8 HS (250x4.6 mm ID, 5 µm) | Symmetry RP-C18 (150mm×4.6mm, 5μm) | C18 column |
| Mobile Phase | Methanol:Acetonitrile:0.02M Ammonium Acetate (B1210297) Buffer (pH 5.5) (80:15:05 v/v/v) | Methanol:10 mM Ammonium Dihydrogen Orthophosphate (80:20 % v/v) | Buffer pH 3:Acetonitrile (37.5: 62.5, v/v) + Sodium Lauryl Sulfate (B86663) | Acetonitrile: 0.5% Phosphoric Acid (68:32 %v/v) |
| Flow Rate | 1.0 ml/min | 1.0 ml/min | 1.5 mL/min | Not specified |
| Detection Wavelength | 244 nm | 255 nm | 254 nm | 254 nm |
| Retention Time (Ebastine) | 6.63 min | 5.9 min | Not specified | Not specified |
| Linearity Range | 10-50 µg/ml | 0.1-2 µg/ml (for calibration curve) | 5-50 µg/ml | 5-120 µg/ml |
| Typical Recovery | 99.16% | N/A | N/A | N/A |
Validation of these methods, as per International Council for Harmonisation (ICH) guidelines, ensures their accuracy, precision, linearity, specificity, and robustness, making them suitable for quantitative analysis in research samples and quality control jpionline.orgnih.govsemanticscholar.org.
High-Performance Thin-Layer Chromatography (HPTLC) Applications for Screening and Purity Assessment
High-Performance Thin-Layer Chromatography (HPTLC) offers a greener and often more cost-effective alternative to HPLC for drug analysis and impurity profiling researchgate.netcabr.ie. Its advantages include the ability to analyze multiple samples simultaneously, reduced solvent consumption, and suitability for "dirty" samples that might otherwise require extensive pre-treatment researchgate.netcabr.ie. HPTLC is particularly useful for rapid screening, purity assessment, and stability studies cabr.ie. Methods have been developed for the simultaneous determination and impurity profiling of Ebastine in conjunction with other compounds, such as Phenylephrine hydrochloride, demonstrating HPTLC's capability in complex mixtures researchgate.netsemanticscholar.orgdntb.gov.ua.
Coupling of Chromatography with Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite/Impurity Confirmation
The hyphenation of chromatography with mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides unparalleled sensitivity and specificity for trace analysis, metabolite identification, and impurity confirmation nih.govnih.govnih.gov. LC-MS/MS allows for the precise determination of molecular weight and fragmentation patterns, aiding in the structural elucidation of unknown impurities and metabolites nih.gov.
Studies have successfully employed LC-MS/MS for the simultaneous determination of Ebastine and its various metabolites (e.g., hydroxyebastine, carebastine, desalkylebastine) in biological matrices like plasma nih.govnih.gov. This technique is also instrumental in identifying and characterizing degradation products formed under stress conditions, thereby contributing to a deeper understanding of the drug's stability profile nih.gov. Furthermore, LC-MS/MS can be coupled with HPTLC for comprehensive analysis cabr.ie.
Stability-Indicating Methods for Investigating Degradation Pathways
Stability-indicating methods are essential for assessing how the quality of a drug substance or product varies over time under the influence of environmental factors. These methods must be capable of separating the intact drug from its degradation products, ensuring that the observed analytical signal accurately reflects the concentration of the active compound wisdomlib.orgopenaccessjournals.com.
Forced Degradation Studies Under Varied Stress Conditions (e.g., hydrolytic, photolytic, oxidative, thermal)
Forced degradation studies involve subjecting the drug substance to exaggerated stress conditions to deliberately induce degradation. This process helps in identifying potential degradation pathways and products that might form during storage or manufacturing wisdomlib.orgopenaccessjournals.com. Common stress conditions include:
Hydrolytic Stress: Exposure to acidic or basic conditions.
Oxidative Stress: Treatment with oxidizing agents like hydrogen peroxide.
Photolytic Stress: Exposure to UV or visible light.
Thermal Stress: Exposure to elevated temperatures.
Research indicates that Ebastine is particularly susceptible to degradation under acidic and oxidative conditions, often showing significant degradation peaks nih.govjournalijcar.orgsemanticscholar.orgwisdomlib.org. While relative stability is observed under thermal and photolytic stresses, some studies report degradation under UV light as well wisdomlib.orgresearchgate.net. The degradation kinetics can vary, with acid-induced degradation sometimes following first-order kinetics and oxidative degradation following zero-order kinetics journalijcar.org.
Table 2: Summary of Forced Degradation Studies for Ebastine
| Stress Condition | Observed Degradation Level | Degradation Kinetics (if specified) | Notes |
| Acidic/Hydrolytic | Significant/High | First-order (acid) | Ebastine is susceptible |
| Oxidative | Significant | Zero-order (oxidation) | Ebastine is susceptible |
| Thermal | Relative Stability | N/A | Ebastine shows relative stability |
| Photolytic | Relative Stability | N/A | Ebastine shows relative stability; some degradation reported under UV researchgate.net |
| Alkaline/Hydrolytic | Degradation observed | N/A | Ebastine is susceptible |
These studies are crucial for developing analytical methods that can adequately separate Ebastine from its degradation products, thereby ensuring the specificity of the stability-indicating assay wisdomlib.orgopenaccessjournals.com.
Identification and Characterization of Novel Degradation Products
Following forced degradation, the identification and characterization of the resulting degradation products are paramount. Advanced analytical techniques such as high-resolution mass spectrometry (HRMS), LC-MS/MS, nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy are employed to elucidate the structures of these compounds nih.govresearchgate.net.
For Ebastine, novel degradation products have been identified. For instance, a UV degradation product was characterized as 2-(4-(benzhydryloxy)piperidin-1-yl)-1-(4-(tert-butyl)phenyl)-2-methylcyclopropanol researchgate.net. Ebastine N-Oxide has also been identified as a metabolite and degradation product, typically formed through oxidation . The characterization of these compounds, often involving computational chemistry and chiral analysis, provides critical insights into the drug's degradation pathways and potential stability liabilities researchgate.net.
Table 3: Identified Degradation Products of Ebastine (Examples)
| Degradation Product Name/Structure | Stress Condition Leading to Formation | Analytical Techniques Used for Characterization |
| 2-(4-(benzhydryloxy)piperidin-1-yl)-1-(4-(tert-butyl)phenyl)-2-methylcyclopropanol | UV Light | High resolution MS, multidimensional NMR, FTIR, computational chemistry, chiral HPLC |
| Ebastine N-Oxide | Oxidation | N/A (structure implies oxidation of piperidine (B6355638) nitrogen) |
These detailed analytical investigations are indispensable for understanding the complete profile of Ebastine and its analogues, ensuring the development of stable and reliable pharmaceutical formulations.
Compound Names:
Ebastine (EBS)
Phenylephrine hydrochloride (PHE)
Montelukast sodium
Carebastine Methyl Ester
Desalkyl Ebastine
Hydroxy Ebastine
Ebastine N-Oxide
Azelastine HCl
Elucidation of Degradation Kinetics and Reaction Mechanisms
Understanding the degradation pathways and kinetics of pharmaceutical compounds like Ebastine is crucial for establishing stability profiles, ensuring product quality, and developing robust analytical methods. Ebastine has been subjected to various stress conditions to elucidate its degradation behavior.
Studies indicate that Ebastine is susceptible to degradation under acidic and oxidative conditions wisdomlib.orgjournalijcar.orgjournalijcar.org. Acidic degradation typically follows first-order kinetics, while oxidative degradation exhibits zero-order kinetics journalijcar.org. The activation energy for acidic degradation has been reported as 58.2 kJ/mol, whereas for oxidative degradation, it is 32.7 kJ/mol . Furthermore, the half-life of Ebastine at room temperature under acidic conditions is approximately 11,403.67 minutes, and under oxidative conditions, it is around 503.32 minutes journalijcar.org.
The proposed mechanism for oxidative degradation involves a nucleophilic attack by peroxide on the protonated amine group, leading to the formation of an N-oxide intermediate . Research also explores degradation under alkaline, thermal, photolytic, hydrolytic, and UV light conditions, aiming to fully characterize the drug's stability profile wisdomlib.orgjournalijcar.orgiajps.comresearchgate.netd-nb.infonih.govnih.gov. These investigations are vital for identifying potential degradation products and understanding the chemical transformations Ebastine undergoes.
Table 1: Degradation Kinetics of Ebastine Under Various Stress Conditions
| Stress Condition | Order of Reaction | Activation Energy (kJ/mol) | Half-life (min) at Room Temp. | References |
| Acidic | First-order | 58.2 | 11,403.67 | journalijcar.orgjournalijcar.org |
| Oxidative | Zero-order | 32.7 | 503.32 | journalijcar.orgjournalijcar.org |
Method Validation in Academic and Research Contexts
The development and validation of analytical methods are cornerstones of pharmaceutical research, ensuring the reliability, accuracy, and precision of quantitative measurements. For Ebastine and its analogues, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed technique, often coupled with UV or diode-array detection wisdomlib.orgjournalijcar.orgjournalijcar.orgiajps.comresearchgate.netd-nb.infonih.govresearchgate.netijpsonline.com. Spectrofluorimetric methods have also been developed for sensitive and selective analysis d-nb.infoaphrc.org. Method validation is typically conducted in accordance with International Council for Harmonisation (ICH) guidelines wisdomlib.orgjournalijcar.orgiajps.comresearchgate.netresearchgate.net.
Key validation parameters assessed include:
Specificity: This is demonstrated through forced degradation studies, where Ebastine is exposed to various stress conditions (acidic, basic, oxidative, thermal, photolytic). A validated method must show no interference from excipients or degradation products, ensuring the peak of interest is well-resolved and pure wisdomlib.orgjournalijcar.orgiajps.comresearchgate.net. Peak purity is often evaluated using techniques like diode-array detection iajps.com.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For Ebastine, linearity is typically established over concentration ranges such as 5-120 µg/mL, with correlation coefficients (r) consistently reported at or above 0.999 journalijcar.orgjournalijcar.orgresearchgate.netijpsonline.com.
Accuracy: Assessed by recovery studies, which involve adding known amounts of the analyte to a sample matrix. High recovery percentages, generally ranging from 98% to 101%, indicate the method's accuracy and reliability wisdomlib.orgiajps.comresearchgate.netresearchgate.netijpsonline.com.
Precision: Evaluated through repeatability (intra-day variation) and intermediate precision (inter-day or between-analyst variation). Relative Standard Deviations (RSD) are typically kept below acceptable limits, often less than 2% or 3.2% wisdomlib.orgiajps.comresearchgate.netresearchgate.netijpsonline.com.
Robustness: This parameter assesses the method's reliability when subjected to small, deliberate variations in method parameters, such as mobile phase composition or flow rate. A robust method should not show significant changes in its performance wisdomlib.orgiajps.comresearchgate.netresearchgate.netijpsonline.com. For instance, minor adjustments in mobile phase composition can lead to significant changes in retention time and peak symmetry journalijcar.org.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Reported LOD values are often around 0.30 µg/mL, with corresponding LOQ values around 0.91 µg/mL journalijcar.org, or even lower, such as LOD of 0.13 µg/mL and LOQ of 0.26 µg/mL d-nb.infonih.gov.
System Suitability: Tests are performed to ensure that the analytical system (instrument, reagents, column) is performing adequately before sample analysis. This includes evaluating parameters like resolution between peaks, peak asymmetry, and theoretical plate counts wisdomlib.orgresearchgate.net.
Table 2: Summary of Method Validation Parameters for Ebastine Analysis
| Parameter | Typical Range/Value | Notes | References |
| Specificity | No interference from excipients/degradation products. | Demonstrated via forced degradation studies (acid, base, peroxide, thermal, photolytic). Peak purity assessed. | wisdomlib.orgjournalijcar.orgiajps.comresearchgate.net |
| Linearity | Correlation coefficient (r) ≥ 0.999. | Tested over ranges such as 5-120 µg/mL or 10-80 µg/mL. | journalijcar.orgjournalijcar.orgresearchgate.netijpsonline.com |
| Accuracy | Recovery: 98-101% or 99.20-100.21%. | Assessed by recovery studies. | wisdomlib.orgiajps.comresearchgate.netresearchgate.netijpsonline.com |
| Precision | RSD < 2% (repeatability, intra-day) or < 3.2% (inter-day). | Evaluated for repeatability and intermediate precision. | wisdomlib.orgiajps.comresearchgate.netresearchgate.netijpsonline.com |
| Robustness | No significant change in method performance. | Assessed by minor variations in mobile phase composition, flow rate, etc. | wisdomlib.orgiajps.comresearchgate.netresearchgate.netijpsonline.com |
| LOD | e.g., 0.30 µg/mL | Limit of Detection. | journalijcar.orgjournalijcar.orgd-nb.infonih.gov |
| LOQ | e.g., 0.91 µg/mL | Limit of Quantitation. | journalijcar.orgjournalijcar.orgd-nb.infonih.gov |
| System Suitability | Satisfactory resolution, peak asymmetry, plate counts. | Ensures the analytical system's performance. | wisdomlib.orgresearchgate.net |
These analytical methodologies, including the study of degradation kinetics and rigorous method validation, are essential for ensuring the quality, stability, and reliable quantification of Ebastine and its analogues in pharmaceutical research and development.
Computational Chemistry and Molecular Modeling of Ebastine and Tert Amyl Ebastine
Application of Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR) for Structural Analogue Exploration
Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR) represent powerful computational methodologies extensively employed in modern drug discovery and development. Chemoinformatics leverages informatics, data science, and artificial intelligence to address chemical problems, facilitating the storage, analysis, and interpretation of vast amounts of chemical data curiosity-patterns.commdpi.com. QSAR, a core component of chemoinformatics, establishes mathematical correlations between the structural features of chemical compounds and their biological activities or physicochemical properties mdpi.comnih.govnih.gov. This predictive approach is instrumental in exploring chemical space, identifying lead compounds, and optimizing molecular properties through the design and evaluation of structural analogues curiosity-patterns.comfrontiersin.org.
The systematic exploration of structural analogues is fundamental to medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects or toxicity. QSAR models provide a rational basis for this exploration by predicting how structural modifications might influence a compound's biological performance nih.gov. For a drug molecule like Ebastine (B1671034), understanding the impact of structural variations is crucial for developing improved therapeutic agents or understanding its metabolic pathways and interactions. While specific QSAR studies detailing the exploration of tert-Amyl Ebastine as a direct structural analogue for activity optimization are not extensively detailed in the provided literature, the principles of QSAR are directly applicable to such investigations. Ebastine itself has been a subject in broader computational studies, including its inclusion in pharmacophore modeling for potential therapeutic applications nih.gov, underscoring its relevance in QSAR-driven research.
The process typically involves generating a series of related compounds (analogues) and correlating their experimentally determined biological activities with calculated molecular descriptors. These descriptors quantify various aspects of a molecule's structure, including its size, shape, electronic distribution, lipophilicity, and hydrogen bonding capabilities nih.govnih.gov. Common descriptors used in QSAR studies include physicochemical properties like the octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and quantum-chemical parameters such as the Lowest Unoccupied Molecular Orbital (LUMO) energy, as well as steric and electrostatic field descriptors derived from molecular modeling nih.gov. By identifying which descriptors are most predictive of activity, researchers can then computationally design new analogues with desired properties.
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, often complement QSAR studies. These methods provide insights into how molecules interact with biological targets, such as enzymes or receptors researchgate.netnih.gov. For Ebastine, molecular docking studies have been employed to investigate its interactions with cytochrome P450 enzymes (e.g., CYP2J2), elucidating structural determinants of its metabolism and substrate specificity researchgate.netnih.govmdpi.com. Such detailed mechanistic understanding derived from molecular modeling can inform the selection of appropriate molecular descriptors for QSAR and guide the design of analogues with altered metabolic stability or target binding affinity. The tert-amyl group in this compound, compared to the tert-butyl group in Ebastine, represents a structural modification whose impact on physicochemical properties and potentially biological activity could be investigated using QSAR principles.
Physicochemical Properties of Ebastine and this compound
| Property | Ebastine | This compound | Source |
| Molecular Formula | C₃₁H₃₇NO₂ | C₃₃H₄₁NO₂ | nih.gov |
| Molecular Weight ( g/mol ) | 455.63 | 483.7 | nih.gov |
| XLogP3 | 6.7 | 7.7 | nih.gov |
| Hydrogen Bond Donor Count | 0 | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | 2 | nih.gov |
| Rotatable Bond Count | 5 | 6 | nih.gov |
| Topological Polar Surface Area (Ų) | 29.5 | 29.53 | nih.gov |
Compound List
Ebastine
this compound
Emerging Research Avenues and Future Perspectives for Ebastine Analogues
Rational Design and Synthesis of Advanced Ebastine (B1671034) Derivatives with Tailored Research Properties
The rational design of advanced ebastine derivatives is a cornerstone of modern medicinal chemistry, aiming to create molecules with specific, enhanced properties. nih.gov This approach leverages a deep understanding of structure-activity relationships to guide the synthesis of novel compounds. nih.gov By modifying the core structure of ebastine, researchers can fine-tune its pharmacological profile.
Recent efforts in this area have explored the synthesis of various ebastine analogues. For instance, the creation of an aminoguanidine (B1677879) sidechain-containing analogue of ebastine, designated as "Super-EBS," has shown superior potency in inhibiting the growth of a diverse range of cancer cell lines compared to the parent compound. ijbs.com This highlights the potential of rational design to repurpose existing drug scaffolds for new therapeutic indications. ijbs.com The synthesis process itself often involves multi-step reactions, such as the coupling of 1-[4-(1,1-dimethylethyl) phenyl]-4-(4-hydroxy piperidin-1-yl) butan-1-one with diphenyl methanol (B129727) in the presence of a dehydrating agent. googleapis.com The exploration of fluorinated analogues also represents a promising avenue, as the introduction of fluorine atoms can significantly alter the electronic properties and biological activity of a molecule. chinesechemsoc.org
Exploration of Novel Biotransformation Pathways and Enzyme Systems
The biotransformation of ebastine is a complex process primarily occurring in the liver and small intestine. researchgate.netpsu.edu Understanding these metabolic pathways is crucial for predicting drug-drug interactions and individual variability in response. After oral administration, ebastine is almost completely converted to its active carboxylic acid metabolite, carebastine, through extensive first-pass metabolism. wikipedia.org
The primary metabolic routes for ebastine are hydroxylation and N-dealkylation. researchgate.netpsu.edu The cytochrome P450 (CYP) enzyme system plays a pivotal role in these transformations. Specifically, CYP3A4 is the main enzyme responsible for the N-dealkylation of ebastine and its metabolites. researchgate.net The hydroxylation of ebastine to hydroxyebastine, a key intermediate in the formation of carebastine, is predominantly catalyzed by CYP2J2. researchgate.netresearchgate.nethyphadiscovery.com Other enzymes, including CYP4F12, CYP3A5, and CYP4F2, also contribute to ebastine's metabolism. researchgate.net The significant role of CYP2J2, an enzyme also involved in the metabolism of endogenous compounds like arachidonic acid, underscores the intricate interplay between drug and lipid metabolism. hyphadiscovery.com
Integration of Multi-Omics Data in Mechanistic Biotransformation Research
The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of drug metabolism. researchgate.net By providing a global view of molecular changes, these approaches offer unprecedented insights into the mechanisms of biotransformation. researchgate.net
In the context of ebastine and its analogues, integrating multi-omics data can help to:
Identify novel metabolic pathways: By analyzing the complete set of metabolites (metabolome), researchers may uncover previously unknown biotransformation products.
Elucidate regulatory networks: Transcriptomics and proteomics can reveal how ebastine and its analogues affect the expression of drug-metabolizing enzymes and transporters.
Predict inter-individual variability: Genomic analyses can identify genetic polymorphisms in CYP enzymes and other relevant genes that influence how an individual metabolizes these compounds.
This integrated approach allows for a more comprehensive understanding of the factors governing the pharmacokinetic and pharmacodynamic properties of ebastine derivatives. nih.gov
Development of High-Throughput Screening Platforms for Mechanistic Studies of Analogues
High-throughput screening (HTS) platforms are essential tools for rapidly evaluating the biological activity of large numbers of compounds. biorxiv.orgnih.gov In the context of ebastine analogues, HTS can be employed to:
Screen for desired therapeutic effects: For example, HTS was used to identify ebastine as a potential candidate for osteosarcoma therapy. nih.gov
Assess potential toxicity: qHTS (quantitative high-throughput screening) can be used to evaluate the toxicological profiles of new derivatives. biorxiv.orgnih.gov
Investigate mechanisms of action: By using cell-based assays or model organisms, HTS can provide initial clues about the molecular targets and pathways affected by the analogues. ijbs.combiorxiv.org
The development of more sophisticated HTS assays, including those that utilize whole organisms like C. elegans, allows for the evaluation of compounds in a more physiologically relevant context. biorxiv.orgnih.gov
Role of tert-Amyl Ebastine as a Reference Material in Analytical Research and Quality Control Method Development
This compound is recognized as an impurity of Ebastine. labmix24.com As such, it plays a critical role as a reference material in the development and validation of analytical methods for quality control (QC) of ebastine pharmaceutical products. labmix24.comakjournals.com The presence of impurities in a drug substance can affect its safety and efficacy, making their control a crucial aspect of pharmaceutical manufacturing. google.com
Analytical techniques such as high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly used for the determination of ebastine and its related substances in bulk drug and tablet dosage forms. akjournals.comwisdomlib.orginnovareacademics.in The development of stability-indicating methods is particularly important to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products and impurities. wisdomlib.orgjpionline.org
The availability of well-characterized reference standards, such as this compound, is essential for:
Method validation: To confirm the specificity, accuracy, and precision of the analytical method. wisdomlib.orgjpionline.org
Routine quality control: To ensure the consistent quality of each batch of the drug product. akjournals.com
Impurity profiling: To identify and quantify any impurities present in the final product. google.com
Isotope-labeled analogues, like this compound-d5, are also valuable tools in analytical research, particularly in mass spectrometry-based methods for quantitative analysis. labmix24.comijpsdronline.com
Q & A
Q. How to design controlled-release formulations for this compound without compromising efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
